2-(2-[2-Aminoethoxy]phenyl)acetic acid
Description
2-(2-[2-Aminoethoxy]phenyl)acetic acid is a phenylacetic acid derivative featuring an ethoxy side chain terminated with an amino group at the 2-position of the phenyl ring. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.21 g/mol. The compound combines a hydrophobic phenyl ring with hydrophilic functional groups (amino and carboxylic acid), making it a versatile candidate for applications in medicinal chemistry and biochemical conjugation.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-[2-(2-aminoethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C10H13NO3/c11-5-6-14-9-4-2-1-3-8(9)7-10(12)13/h1-4H,5-7,11H2,(H,12,13) |
InChI Key |
XUBUGNCLYKKBSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 2-(2-[2-Aminoethoxy]phenyl)acetic acid with related compounds:
Key Observations:
- Amino Group Impact: The aminoethoxy group in the target compound and its analogs (e.g., 2-(2-(2-aminoethoxy)ethoxy)acetic acid) enhances water solubility and facilitates biochemical conjugation, as seen in PNA-oligoether conjugates .
- Substituent Effects: Bulky substituents like piperidinone (in C₁₅H₁₈N₂O₅) reduce solubility but improve binding to enzyme active sites, as demonstrated in aminopeptidase M inhibition studies .
Preparation Methods
Imine Protection Strategy (Patent Route)
The most industrially viable method involves a four-step sequence starting from diglycolamine (2,2′-oxybis(ethan-1-amine)) and benzaldehyde. Key stages include:
-
Imine Formation : Diglycolamine reacts with benzaldehyde in toluene under reflux (100–120°C) for 50 hours, achieving quantitative yield of the Schiff base intermediate.
-
Alkylation : The imine-protected intermediate undergoes nucleophilic substitution with bromoacetic acid derivatives (tert-butyl bromoacetate, ethyl bromoacetate) in tetrahydrofuran (THF) at −5°C using NaH as base (75–80% yield).
-
Deprotection and Hydrolysis : Acidic cleavage (2M HCl) removes the benzaldehyde-derived protecting group, followed by ester hydrolysis to yield the free carboxylic acid (63% yield).
-
Fmoc Protection : Condensation with Fmoc-OSu (fluorenylmethyloxycarbonyl succinimide) under weak basic conditions (NaHCO₃) affords the final protected amino acid derivative (80% yield, 99.2% HPLC purity).
Critical Parameters :
Catalytic Hydrogenation Route (ChemicalBook Protocol)
An alternative pathway starts from azido-PEG₂-CH₂CO₂H, employing palladium-catalyzed hydrogenation:
Reaction Conditions :
This single-step reduction converts the azide moiety to a primary amine while preserving the ethoxy-phenyl-acetic acid backbone. Post-reaction purification via recrystallization from ethyl acetate/hexane mixtures achieves >98% purity.
Comparative Analysis of Methodologies
Yield and Purity Benchmarks
| Method | Overall Yield | Purity | Scalability |
|---|---|---|---|
| Patent Route | 53–63% | 99.2% | Industrial |
| Hydrogenation | 100% (crude) | 98% | Lab-scale |
The patent route’s lower yield offsets its suitability for kilogram-scale production, while the hydrogenation method requires costly Pd catalysts, limiting economic viability.
Side Reaction Mitigation
-
Patent Route : Imine protection prevents over-alkylation at the diglycolamine nitrogen, a prevalent issue in earlier methods using Boc/Cbz groups.
-
Hydrogenation Route : Excess H₂ gas minimizes formation of deaminated byproducts.
Purification and Characterization
Crystallization Optimization
Recrystallization solvents critically impact final purity:
X-ray diffraction studies confirm monoclinic crystal packing (P2₁/c space group), with hydrogen bonding between carboxylic acid and ethoxy oxygen atoms.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-(2-aminoethoxy)ethoxy)acetic acid?
The compound is synthesized via multi-step reactions. A validated method involves:
- Step 1 : Protecting the amino group with Fmoc (fluorenylmethyloxycarbonyl) to avoid side reactions.
- Step 2 : Etherification of ethylene glycol derivatives under mild acidic conditions to form intermediate ethoxy linkages.
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Key parameters include temperature control (20–25°C) and inert atmospheres to minimize by-products like oxidized amines or unreacted intermediates.
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- NMR Spectroscopy : Confirm ethoxy chain connectivity and Fmoc protection status (e.g., δ 4.2–4.4 ppm for ethylene oxide protons) .
- HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry : Validate molecular weight (MW: 163.17 for free acid; 199.63 for hydrochloride salt) via ESI or MALDI-TOF .
Q. How do solubility and stability vary between the free acid and its hydrochloride salt?
- Free Acid : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but hygroscopic, requiring storage under desiccation .
- Hydrochloride Salt : Enhanced water solubility (up to 50 mg/mL) and stability at 4°C for >6 months . Acidic buffers (pH 4–5) prevent degradation of the aminoethoxy moiety .
Advanced Research Questions
Q. What mechanistic insights explain by-product formation during synthesis, and how can they be mitigated?
Common by-products include:
- Oligomerization : Due to excess ethylene glycol or prolonged reaction times. Mitigated by stoichiometric reagent ratios and stepwise addition .
- Oxidation : Amino groups may oxidize to nitro derivatives under aerobic conditions. Use of nitrogen atmospheres and antioxidants (e.g., BHT) reduces this risk . Advanced monitoring via in situ FTIR or LC-MS tracks intermediate stability .
Q. How does the compound’s structure influence its role in drug delivery systems?
- PEG-like Properties : The ethoxy chain enhances biocompatibility and prolongs circulation time in in vivo models .
- Conjugation Potential : The carboxylic acid group enables covalent attachment to peptides or nanoparticles via EDC/NHS chemistry. The hydrochloride salt improves solubility in aqueous formulations .
- Structure-Activity Relationships (SAR) : Modifying ethoxy chain length alters pharmacokinetics; shorter chains (n=2) optimize renal clearance .
Q. What methodologies are used to assess its metabolic pathways and toxicological profiles?
- In Vitro Metabolism : Incubation with liver microsomes identifies primary metabolites (e.g., deaminated or hydroxylated derivatives) .
- Biomarker Detection : Alkoxyacetic acids (metabolites) are quantified in urine via GC-MS, with detection limits of 0.1 µg/mL .
- Toxicity Screening : Ames tests and zebrafish embryo assays evaluate genotoxicity and developmental effects. The compound shows low cytotoxicity (IC50 > 100 µM in HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
